molecular formula C18H16FN3O3S2 B11001855 Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11001855
M. Wt: 405.5 g/mol
InChI Key: OCUFFSCGUOYFDC-UHFFFAOYSA-N
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Description

  • Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a fused thiazole and thiazoline ring system.
  • Its chemical structure consists of an ethyl ester group, a thiazole ring, and a carbonyl-substituted thiazoline ring.
  • This compound exhibits interesting biological properties and has attracted attention due to its potential applications.
  • Preparation Methods

    • The synthetic routes to prepare this compound involve several steps:

        Step 1: Start with the synthesis of the thiazole ring by reacting 2-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride or phosphorus pentachloride to form the corresponding acid chloride.

        Step 2: Introduce the 3-fluorophenyl group by reacting the acid chloride with 3-fluorobenzoyl chloride.

        Step 3: Amidation of the resulting acid chloride with ethylamine yields the desired compound.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions:

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as an antimicrobial or anticancer agent.

      Biochemistry: Study its interactions with enzymes or receptors.

      Materials Science: Explore its use in organic electronics or sensors.

      Industry: Assess its applicability in agrochemicals or pharmaceuticals.

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets. Further studies are needed to elucidate the precise mechanisms.
  • Comparison with Similar Compounds

    • Similar compounds include other thiazole derivatives, such as 2-methylthiazole and 4-methylthiazole.
    • Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique substitution pattern and potential biological activity.

    Remember that this compound’s properties and applications are still an active area of research, and further investigations will enhance our understanding.

    Properties

    Molecular Formula

    C18H16FN3O3S2

    Molecular Weight

    405.5 g/mol

    IUPAC Name

    ethyl 2-[[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

    InChI

    InChI=1S/C18H16FN3O3S2/c1-4-25-17(24)14-9(2)20-18(27-14)22-16(23)13-15(26-10(3)21-13)11-6-5-7-12(19)8-11/h5-8H,4H2,1-3H3,(H,20,22,23)

    InChI Key

    OCUFFSCGUOYFDC-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(SC(=N2)C)C3=CC(=CC=C3)F)C

    Origin of Product

    United States

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